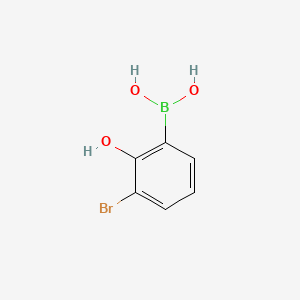

3-Bromo-2-hydroxyphenyl boronic acid

Beschreibung

BenchChem offers high-quality 3-Bromo-2-hydroxyphenyl boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-hydroxyphenyl boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-bromo-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLYOUMVYALAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620053 | |

| Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-24-4 | |

| Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-hydroxyphenyl boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed the transformative impact of boronic acids in modern organic synthesis and drug discovery. Among these, 3-Bromo-2-hydroxyphenyl boronic acid stands out as a versatile building block, uniquely functionalized to enable the construction of complex molecular architectures. This guide is born out of a need for a consolidated, in-depth resource that moves beyond a simple recitation of facts. It is designed to provide not just the 'what' but the 'why'—the causal relationships behind experimental choices and the mechanistic underpinnings of its reactivity. My aim is to equip you, my fellow researchers, with the foundational knowledge and practical insights necessary to confidently and effectively utilize this valuable reagent in your work. This is not a rigid template but a dynamic guide, structured to logically unfold the story of this compound from its fundamental properties to its application in cutting-edge research.

Core Chemical and Physical Properties

3-Bromo-2-hydroxyphenyl boronic acid, with the CAS number 89488-24-4, is an organoboron compound featuring a phenyl ring substituted with a bromine atom, a hydroxyl group, and a boronic acid moiety.[1] This trifunctional arrangement makes it a highly valuable intermediate in organic synthesis, particularly for the construction of biaryl and heterocyclic structures.[2]

Structural and Physicochemical Data

A comprehensive understanding of the physicochemical properties of 3-Bromo-2-hydroxyphenyl boronic acid is paramount for its effective use in synthesis. These properties dictate its solubility, reactivity, and stability, thereby informing the design of experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 89488-24-4 | [1][3][4][5] |

| Molecular Formula | C₆H₆BBrO₃ | [1][3][4][5] |

| Molecular Weight | 216.83 g/mol | [1][4][5] |

| Appearance | Off-white to white solid | [6] |

| Purity | Typically ≥97% | [3][6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][6] |

Solubility Profile: While comprehensive quantitative solubility data in a wide range of organic solvents is not extensively published, empirical evidence suggests that phenylboronic acids are generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and other alcohols, and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[7][8] The presence of the hydroxyl group in 3-Bromo-2-hydroxyphenyl boronic acid is expected to enhance its solubility in polar protic solvents.

Synthesis of 3-Bromo-2-hydroxyphenyl boronic acid: A Practical Approach

The synthesis of 3-Bromo-2-hydroxyphenyl boronic acid can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthetic Strategies Overview

Figure 1: Key synthetic routes to 3-Bromo-2-hydroxyphenyl boronic acid.

Detailed Experimental Protocol: Synthesis via Directed Ortho-metalation of 2-Bromophenol

This method leverages the directing ability of a protected hydroxyl group to achieve regioselective lithiation and subsequent borylation. Protection of the acidic phenolic proton is crucial to prevent quenching of the organolithium reagent.

Step 1: Protection of 2-Bromophenol The choice of protecting group is critical. A methoxymethyl (MOM) ether is a suitable option due to its stability under the strongly basic conditions of lithiation and its relatively straightforward removal.

-

Reaction: To a solution of 2-bromophenol (1 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

-

Rationale: NaH, a strong base, deprotonates the phenolic hydroxyl group to form the corresponding sodium phenoxide. This enhances the nucleophilicity of the oxygen for the subsequent reaction.

-

Procedure: After the evolution of hydrogen gas ceases, add chloromethyl methyl ether (MOM-Cl, 1.1 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Directed Ortho-metalation and Borylation The MOM-protected 2-bromophenol is then subjected to lithiation and reaction with a boron electrophile.

-

Reaction: Dissolve the MOM-protected 2-bromophenol (1 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Rationale: The low temperature is essential to control the regioselectivity of the lithiation and to prevent side reactions.

-

Procedure: Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise. The solution will typically change color, indicating the formation of the organolithium species. Stir the reaction at -78 °C for 1-2 hours.

-

Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 eq.) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Rationale: Triisopropyl borate is a common electrophile for borylation. The borate ester initially formed is subsequently hydrolyzed to the boronic acid.

Step 3: Hydrolysis and Deprotection The final step involves the hydrolysis of the borate ester and the removal of the MOM protecting group.

-

Procedure: Cool the reaction mixture to 0 °C and add aqueous hydrochloric acid (e.g., 2 M HCl) to hydrolyze the borate ester. The MOM group will also be cleaved under these acidic conditions.

-

Work-up: Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude 3-Bromo-2-hydroxyphenyl boronic acid can be purified by recrystallization.

Reactivity and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 3-Bromo-2-hydroxyphenyl boronic acid is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[12]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[13][14]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. (3-Bromo-2-hydroxyphenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Yoneda Labs [yonedalabs.com]

Molecular weight of 3-Bromo-2-hydroxyphenyl boronic acid

An In-Depth Technical Guide to 3-Bromo-2-hydroxyphenyl boronic acid: Properties, Applications, and Protocols for Drug Discovery Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxyphenyl boronic acid, a key building block in modern organic synthesis and medicinal chemistry. The core focus of this document is to detail its fundamental properties, with a primary emphasis on its molecular weight of 216.83 g/mol , and to contextualize its application for researchers, scientists, and drug development professionals.[1][2][3] This guide delves into the compound's physicochemical characteristics, its critical role in palladium-catalyzed cross-coupling reactions, and provides a validated, step-by-step experimental protocol for its use in the Suzuki-Miyaura coupling. The content is structured to deliver not just data, but also the scientific rationale behind its application, empowering professionals to effectively integrate this versatile reagent into their research and development workflows.

The Role of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have become indispensable tools in the field of drug discovery over the past two decades.[4] Their unique electronic structure, characterized by an electron-deficient boron atom, imparts Lewis acidity, allowing them to form reversible covalent complexes with diols, amino acids, and other biologically relevant molecules.[5] This property has been masterfully exploited in the design of enzyme inhibitors. The compound Bortezomib (Velcade®), a proteasome inhibitor used in cancer chemotherapy, stands as a landmark example of a successful boronic acid-based drug.[5][6] The increasing prevalence of boronic acids in drug candidates, with five FDA-approved drugs to date and numerous others in clinical trials, underscores their significance in enhancing potency and improving pharmacokinetic profiles.[4] Substituted phenylboronic acids, such as the subject of this guide, are particularly valuable as they serve as versatile synthons for constructing complex molecular architectures.

Core Profile: 3-Bromo-2-hydroxyphenyl boronic acid

Chemical Identity and Structure

3-Bromo-2-hydroxyphenyl boronic acid is an organoboron compound featuring a phenyl ring substituted with a boronic acid group, a hydroxyl group, and a bromine atom.[1] This trifunctional arrangement makes it a highly valuable intermediate for introducing the 3-bromo-2-hydroxyphenyl moiety into target molecules.

Caption: 2D structure of 3-Bromo-2-hydroxyphenyl boronic acid.

The fundamental quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 216.83 g/mol | [1][2][3] |

| Molecular Formula | C₆H₆BBrO₃ | [1][2][3] |

| CAS Number | 89488-24-4 | [1][2][3] |

| IUPAC Name | (3-bromo-2-hydroxyphenyl)boronic acid | [1][2] |

| pKa | ~6.5 - 7.5 (estimated) | [1] |

| Canonical SMILES | B(C1=C(C(=CC=C1)Br)O)(O)O | [1][2] |

| InChI Key | WILLYOUMVYALAT-UHFFFAOYSA-N | [1][2] |

Physicochemical Characteristics

The reactivity and utility of 3-Bromo-2-hydroxyphenyl boronic acid are governed by its distinct structural and electronic properties.

-

Molecular Geometry : The molecule is nearly planar, with the boronic acid group [–B(OH)₂] being coplanar with the aromatic ring. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry, which is characteristic of its Lewis acidic nature.[1]

-

pH-Dependent Equilibrium : A critical feature of boronic acids is their behavior in aqueous or basic media. At low pH, the compound exists in its neutral, trigonal form. As the pH increases, it reversibly accepts a hydroxide ion to form a more nucleophilic, sp³-hybridized tetrahedral boronate anion [RB(OH)₃]⁻.[1] This transformation is fundamental to its role in cross-coupling reactions, as the boronate species is the active participant in the transmetalation step. The estimated pKa for this equilibrium is in the range of 6.5-7.5.[1]

Key Applications in Synthetic and Medicinal Chemistry

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 3-Bromo-2-hydroxyphenyl boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[7][8] In this context, 3-Bromo-2-hydroxyphenyl boronic acid serves as the organoboron partner, reacting with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a biaryl product. This allows for the precise and efficient construction of complex molecules, a process vital in the synthesis of active pharmaceutical ingredients (APIs).

The catalytic cycle, which underpins the reaction's success, involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation : The organic group (R²) from the activated boronate anion is transferred to the palladium center, displacing the halide. This is the step where the boronic acid plays its crucial role.

-

Reductive Elimination : The two organic groups (R¹-R²) are coupled and released from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Other Potential Applications

Beyond Suzuki-Miyaura coupling, the bromine atom on the ring offers further synthetic handles. One notable application is in the field of radiopharmaceuticals. The C-Br bond can be readily substituted with a radioactive isotope, such as ⁷⁶Br, to create radiotracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in medical research.[1]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the coupling of 3-Bromo-2-hydroxyphenyl boronic acid with a generic aryl bromide.

Principle and Rationale

The objective is to synthesize an unsymmetrical biaryl compound. The choice of reagents is based on established best practices for robust Suzuki-Miyaura couplings.

-

Catalyst System : Palladium(II) acetate (Pd(OAc)₂) is used as a stable precatalyst that is reduced in situ to the active Pd(0) species. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is employed as a supporting ligand, which stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the key steps of the catalytic cycle.[9]

-

Base : An aqueous solution of potassium carbonate (K₂CO₃) is used. Its primary role is to react with the boronic acid to form the tetrahedral boronate anion, which is significantly more nucleophilic and readily undergoes transmetalation compared to the neutral boronic acid.[9][10][11]

-

Solvent : A solvent such as Tetrahydrofuran (THF) is chosen for its ability to dissolve the organic reagents while being compatible with the aqueous base under the reaction conditions.[9]

Step-by-Step Methodology

Reaction: (3-bromo-2-hydroxyphenyl)boronic acid + Aryl Bromide → Substituted Biphenyl

-

Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromo-2-hydroxyphenyl boronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), Palladium(II) acetate (0.02 equivalents, 2 mol%), and dppf (0.04 equivalents, 4 mol%).

-

Solvent Addition : Add degassed THF to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Base Addition : Add a 2 M aqueous solution of potassium carbonate (3.0 equivalents). Causality Note: The use of a degassed solvent and an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Execution : Heat the reaction mixture to reflux (typically 65-70 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. Trustworthiness Note: This aqueous work-up removes the inorganic salts (e.g., K₂CO₃, KBr) and water-soluble impurities.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Workflow Visualization

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

3-Bromo-2-hydroxyphenyl boronic acid, with a molecular weight of 216.83 g/mol , is far more than a simple chemical entity; it is an enabling tool for chemical innovation.[1][2][3] Its true value is realized in its application, most notably in the Suzuki-Miyaura cross-coupling reaction, where it provides a reliable and efficient method for constructing complex molecular frameworks. For professionals in drug discovery, this compound and its analogs are foundational to building diverse libraries of novel compounds for biological screening.[12] As synthetic methodologies continue to advance, the strategic use of functionalized building blocks like 3-Bromo-2-hydroxyphenyl boronic acid will remain a critical driver of progress in the quest for new therapeutic agents.

References

-

Wikipedia. Boronic acid. [Link]

-

PubChem. 3-Bromo-2-hydroxyphenyl boronic acid. [Link]

-

Boron Molecular. 2-bromo-1-(3-hydroxyphenyl)ethanone. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents. Preparation method of hydroxyphenylboronic acid.

-

ResearchGate. Examples and highlights of boron chemistry in drug discovery. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

PubMed. Design and discovery of boronic acid drugs. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Reactions for Suzuki-Miyaura cross coupling of 11a. [Link]

-

Semantic Scholar. Design and discovery of boronic acid drugs. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

Sources

- 1. Buy 3-Bromo-2-hydroxyphenyl boronic acid | 89488-24-4 [smolecule.com]

- 2. 3-Bromo-2-hydroxyphenyl boronic acid | C6H6BBrO3 | CID 21917370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. semanticscholar.org [semanticscholar.org]

Synthesis of 3-Bromo-2-hydroxyphenyl boronic acid

An In-Depth Technical Guide to the

Abstract

3-Bromo-2-hydroxyphenyl boronic acid (CAS: 89488-24-4) is a pivotal organoboron compound, serving as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique trifunctional arrangement—a hydroxyl group, a bromine atom, and a boronic acid moiety on a phenyl ring—offers multiple reaction handles for molecular elaboration, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind critical process decisions. We will explore two principal synthetic routes: the directed ortho-metalation of a protected 2-bromophenol and the electrophilic bromination of 2-hydroxyphenylboronic acid, offering researchers a robust framework for selecting and optimizing the appropriate method.

Strategic Overview: Pathways to a Trifunctional Intermediate

The synthesis of 3-Bromo-2-hydroxyphenyl boronic acid presents a distinct regioselectivity challenge. The goal is to introduce a boronic acid group ortho to a hydroxyl directing group and meta to a bromo substituent. The two most viable strategies approach this challenge from opposite directions: one by forming the C-B bond on a pre-functionalized bromo-phenol, and the other by forming the C-Br bond on a pre-functionalized hydroxy-phenylboronic acid.

Diagram 1: High-level overview of the primary synthetic routes.

Route A: Directed Ortho-Metalation (DoM) - The Regioselective Approach

This strategy is often preferred for its high regioselectivity, which is governed by the powerful directing effect of a protected hydroxyl group. The core principle is Directed ortho-Metalation (DoM), where a heteroatom-containing functional group (the Directing Metalation Group, or DMG) coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position.[3]

Mechanistic Rationale and Experimental Design

The phenolic proton of the starting material, 2-bromophenol, is far more acidic than any aryl proton and would be instantly quenched by the organolithium base. Therefore, protection of the hydroxyl group is a mandatory first step. A methoxymethyl (MOM) ether is an excellent choice as it is stable under the strongly basic conditions of lithiation but is easily cleaved during the final acidic workup.

The MOM-protected 2-bromophenol is then subjected to lithiation at low temperature (-78 °C) using n-butyllithium (n-BuLi). The ether oxygen of the MOM group acts as a Lewis base, coordinating the lithium ion and delivering the butyl anion to the C3 proton—the only available position ortho to the DMG.[3] This generates a transient aryllithium species, which is a potent nucleophile.

This nucleophilic intermediate is then trapped with an electrophilic boron source, typically a trialkyl borate such as triisopropyl borate.[4] The final step is an acidic aqueous quench, which concertedly hydrolyzes the resulting boronate ester to the boronic acid and cleaves the MOM protecting group to reveal the free hydroxyl.

Diagram 2: Workflow for the Directed Ortho-Metalation (DoM) route.

Detailed Experimental Protocol

Step 1: Protection of 2-Bromophenol

-

To a stirred solution of 2-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0 °C under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH4Cl solution. Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-bromo-1-(methoxymethoxy)benzene, which is often used without further purification.

Step 2: Ortho-Lithiation and Borylation

-

Dissolve the protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.3 M) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes. A color change is typically observed. Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight (approx. 16 hours).

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by slowly adding 2 M hydrochloric acid (HCl) until the pH is ~1-2.

-

Stir vigorously for 2-4 hours at room temperature to ensure complete hydrolysis of the boronate ester and cleavage of the MOM ether.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Route B: Electrophilic Bromination - The Direct Functionalization Approach

This route begins with commercially available 2-hydroxyphenylboronic acid and introduces the bromine atom in the final step. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-directing activator, while the boronic acid group is a meta-directing deactivator. The overwhelming activating influence of the hydroxyl group directs the incoming electrophile (Br+) to one of the positions ortho to it (C3 or C5).

Mechanistic Rationale and Reagent Selection

Using a mild and selective brominating agent is critical to prevent over-bromination and potential side reactions like protodeboronation. N-bromosuccinimide (NBS) is an ideal choice as it provides a controlled, low-concentration source of electrophilic bromine.[1] The reaction is typically performed in a polar solvent like acetonitrile or a halogenated solvent.

A key challenge is the potential for the boronic acid group to be cleaved and replaced by a proton (protodeboronation) under the reaction conditions. Careful control of temperature and reaction time is necessary to maximize the yield of the desired product.

Detailed Experimental Protocol

-

Dissolve 2-hydroxyphenylboronic acid (1.0 eq) in acetonitrile (~0.4 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise over 30 minutes, keeping the solution protected from light.

-

Stir the reaction at 0 °C for 2-3 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

-

Remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude product.

Purification and Final Product Handling

Boronic acids are notoriously challenging to purify via silica gel chromatography due to their propensity to form anhydrous cyclic trimers known as boroxines and their high polarity.[5] The two most effective purification methods are recrystallization and acid-base extraction.

Table 1: Purification Protocols

| Method | Protocol Steps | Rationale & Causality |

| Recrystallization | 1. Dissolve crude product in a minimum amount of hot solvent (e.g., acetone or acetonitrile). 2. Add a co-solvent in which the product is poorly soluble (e.g., heptane or water) until turbidity persists. 3. Cool slowly to room temperature, then to 0 °C to induce crystallization. 4. Collect crystals by filtration and wash with cold co-solvent. | Exploits the difference in solubility between the desired product and impurities at different temperatures. Slow cooling promotes the formation of a pure crystal lattice.[6] |

| Acid-Base Extraction | 1. Dissolve crude product in an organic solvent (e.g., ethyl acetate). 2. Extract with a basic aqueous solution (e.g., 1 M NaOH) to form the water-soluble sodium boronate salt. 3. Wash the aqueous layer with ethyl acetate to remove neutral organic impurities. 4. Re-acidify the aqueous layer with cold 2 M HCl to pH ~1-2, causing the pure boronic acid to precipitate. 5. Collect the solid by filtration. | This method leverages the acidic nature of the boronic acid. Conversion to a salt makes it highly water-soluble, allowing for efficient separation from non-acidic or weakly acidic impurities.[7] |

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B depends on factors such as scale, available starting materials, and tolerance for specific impurities.

Table 2: Comparison of Synthetic Strategies

| Parameter | Route A: Directed Ortho-Metalation | Route B: Electrophilic Bromination |

| Starting Material | 2-Bromophenol | 2-Hydroxyphenylboronic Acid |

| Number of Steps | 3 (Protection, Borylation, Deprotection) | 1 |

| Regioselectivity | Excellent; governed by the DMG. | Good; but risk of isomeric impurities. |

| Typical Yield | 50-70% (over 3 steps) | 60-80% |

| Key Reagents | n-Butyllithium (pyrophoric), Trialkyl borates (moisture-sensitive) | N-Bromosuccinimide (light-sensitive) |

| Process Control | Requires stringent anhydrous conditions and cryogenic temperatures (-78 °C). | Requires careful temperature control (0 °C) and monitoring to avoid side reactions. |

| Scalability | Challenging due to cryogenic requirements and handling of pyrophoric reagents. | More amenable to scale-up. |

| Primary Challenge | Ensuring completely anhydrous conditions to prevent quenching of the organolithium. | Preventing over-bromination and protodeboronation. |

Conclusion and Recommendations

For laboratory-scale synthesis where regiochemical purity is paramount, the Directed Ortho-Metalation (Route A) is the superior method. Its multi-step nature is offset by the high fidelity of C-B bond formation at the desired C3 position. The rigorous control over reaction conditions provides a self-validating system that reliably yields the correct isomer.

For larger-scale campaigns or when process simplicity is a priority, the Electrophilic Bromination (Route B) offers a compelling alternative.[8] While it presents challenges in controlling side reactions, its single-step process and avoidance of pyrophoric reagents make it more operationally straightforward. Optimization of reaction time and temperature is critical to achieving acceptable yields and purity.

Ultimately, both routes provide viable pathways to 3-Bromo-2-hydroxyphenyl boronic acid. The selection of a specific route should be guided by a thorough assessment of the available resources, scale, and the stringent purity requirements demanded by drug development and materials science applications.

References

- Google Patents. (CN111072698A). Preparation method of hydroxyphenylboronic acid.

-

MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. Available at: [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

- Google Patents. (WO2005019229A1). Process for purification of boronic acid and its derivatives.

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available at: [Link]

-

ResearchGate. 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Available at: [Link]

-

ResearchGate. Preparation of primary arylamines from aryl halides and arylboronic acid. Available at: [Link]

-

ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Available at: [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Available at: [Link]

-

Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: [Link]

-

Adamson, G. N., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(7), 2349–2353. Available at: [Link]

-

Wikipedia. Directed ortho metalation. Available at: [Link]

-

Sun, Z., et al. Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Journal of the Chilean Chemical Society. Available at: [Link]

-

Bailey, W. F., et al. (2007). Optimization of Organolithium Reactions. Organic Process Research & Development, 11(1), 89-94. Available at: [Link]

-

Acta Crystallographica Section E. (2012). 3-Bromo-2-hydroxybenzaldehyde. Available at: [Link]

-

Organic Syntheses. 3-pyridylboronic acid. Available at: [Link]

-

University of Missouri-St. Louis. Directed (ortho) Metallation. Available at: [Link]

Sources

- 1. Buy 3-Bromo-2-hydroxyphenyl boronic acid | 89488-24-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. sites.wp.odu.edu [sites.wp.odu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

3-Bromo-2-hydroxyphenyl boronic acid structural formula

An In-Depth Technical Guide to 3-Bromo-2-hydroxyphenylboronic Acid: Structure, Synthesis, and Strategic Applications

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-2-hydroxyphenylboronic acid has emerged as a particularly valuable bifunctional reagent, prized by researchers in drug discovery, medicinal chemistry, and materials science. Its structure, featuring an ortho-hydroxyl group and a meta-bromo substituent relative to the boronic acid moiety, imparts a unique and versatile reactivity profile. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its fundamental properties, explore robust synthetic strategies, detail its core applications with field-proven protocols, and discuss its significance in the development of novel therapeutics and materials.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's properties is the foundation of its effective application. 3-Bromo-2-hydroxyphenylboronic acid is an organoboron compound that serves as a cornerstone for introducing the 3-bromo-2-hydroxyphenyl motif into target molecules.[1]

Chemical Identity and Properties

| Property | Value | Reference |

| IUPAC Name | (3-bromo-2-hydroxyphenyl)boronic acid | [2] |

| CAS Number | 89488-24-4 | [1][2][3] |

| Molecular Formula | C₆H₆BBrO₃ | [1][2][3] |

| Molecular Weight | 216.83 g/mol | [1][2][3] |

| Canonical SMILES | B(C1=C(C(=CC=C1)Br)O)(O)O | [1][2] |

| InChI Key | WILLYOUMVYALAT-UHFFFAOYSA-N | [1][2] |

| Appearance | Off-white to light brown crystalline powder | [4] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Structural Formula and Molecular Geometry

The utility of 3-bromo-2-hydroxyphenylboronic acid is intrinsically linked to its molecular structure. Computational studies, including density functional theory calculations, indicate that the molecule adopts a nearly planar configuration.[1] The boronic acid group, B(OH)₂, lies almost coplanar with the phenyl ring, a typical arrangement for sp²-hybridized boron atoms which accounts for the Lewis acidic character of the compound.[1]

Caption: 2D Structural representation of 3-Bromo-2-hydroxyphenylboronic acid.

Electronic Properties and pH-Dependent Reactivity

The reactivity of this boronic acid is governed by a critical pH-dependent equilibrium.[1] In acidic to neutral conditions (pH 1-3), it exists predominantly in its neutral, trigonal planar form (RB(OH)₂), which is relatively unreactive in transmetalation steps.[1] Upon addition of a base, the Lewis acidic boron center accepts a hydroxide ion, forming a more nucleophilic, tetrahedral boronate species (RB(OH)₃⁻). This activation is a cornerstone of its utility in cross-coupling reactions.

Caption: pH-dependent equilibrium of boronic acid, crucial for Suzuki coupling.

Part 2: Synthesis Strategies and Mechanistic Rationale

The synthesis of 3-bromo-2-hydroxyphenylboronic acid requires careful control of regioselectivity. Several viable routes have been established, each with distinct advantages and experimental considerations.[1]

Method 1: Electrophilic Bromination of 2-Hydroxyphenylboronic Acid

This is a direct approach where the existing phenylboronic acid is brominated. The key challenge is directing the bromine atom to the desired position. The hydroxyl group is a strong ortho-, para-director, while the boronic acid group is a meta-director. The outcome is highly dependent on reaction conditions.

Experimental Protocol:

-

Dissolution: Dissolve 2-hydroxyphenylboronic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cooling: Cool the solution to 0-5 °C in an ice bath to control the reaction exotherm.

-

Bromination: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Causality Behind Choices:

-

NBS as Brominating Agent: NBS is often preferred over elemental bromine (Br₂) as it is a solid that is easier to handle and can provide a slow, controlled release of electrophilic bromine, minimizing over-bromination and side reactions.[5]

-

Solvent and Temperature Control: Acetic acid can facilitate the electrophilic substitution, while low temperature is critical to manage the reactivity and improve regioselectivity.[5]

Method 2: Lithiation-Boronation of a Dibromo Precursor

This route offers excellent regiocontrol by starting with a pre-functionalized aromatic ring, such as 1,3-dibromo-2-methoxybenzene or a protected 2,6-dibromophenol.

Experimental Protocol:

-

Protection (If starting from 2,6-dibromophenol): Protect the phenolic hydroxyl group as a methoxymethyl (MOM) ether, benzyl (Bn) ether, or other suitable protecting group to prevent it from quenching the organolithium intermediate.[6]

-

Inert Atmosphere: Set up an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) and add the protected dibromo precursor dissolved in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) (1.0 eq) in hexanes dropwise. The steric hindrance and electronic environment favor lithium-halogen exchange at the less hindered position 6. Stir at -78 °C for 1 hour.

-

Boronation: Add trimethyl borate (B(OMe)₃) (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Warming & Hydrolysis: Allow the reaction to slowly warm to room temperature overnight. Then, carefully quench by adding 2M HCl and stir vigorously for 1-2 hours to hydrolyze the borate ester to the boronic acid.

-

Deprotection & Work-up: If a protecting group was used, perform the appropriate deprotection step. Extract the product, wash, dry, and purify as described in Method 1.

Causality Behind Choices:

-

Low Temperature (-78 °C): Essential for the stability of the aryl lithium intermediate and to prevent side reactions like ortho-metalation at undesired positions.

-

Protecting Group: The acidic proton of the hydroxyl group is incompatible with the highly basic n-BuLi. Protection is not just a suggestion; it is a requirement for this reaction to succeed.[6]

-

Trimethyl Borate: This is a common and effective boron electrophile for trapping organometallic intermediates.

Caption: Comparative workflow of primary synthetic routes.

Part 3: Core Applications in Synthetic Chemistry

The true value of 3-bromo-2-hydroxyphenylboronic acid lies in its application as a versatile coupling partner, most notably in the Nobel Prize-winning Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds and is widely used in both academic and industrial settings.[7] 3-Bromo-2-hydroxyphenylboronic acid is an excellent substrate for introducing the corresponding substituted aryl ring system.[1]

Detailed Protocol: A General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add the aryl halide (or triflate) (1.0 eq), 3-bromo-2-hydroxyphenylboronic acid (1.2-1.5 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄ [2-5 mol%] or Pd(OAc)₂/SPhos [2-5 mol%]).

-

Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Base Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) followed by an aqueous solution of the base (e.g., 2M K₂CO₃ or Cs₂CO₃, 3.0 eq).[8][9]

-

Heating: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cooling and Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Scientist's Rationale:

-

Excess Boronic Acid: A slight excess ensures complete consumption of the often more valuable aryl halide coupling partner.

-

Base Selection: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form the tetrahedral boronate, which is competent for the transmetalation step of the catalytic cycle.[10] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.

-

Degassed Solvents: Oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation. Degassing the solvents is a critical self-validating step to ensure reaction efficiency and reproducibility.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting boronic acid activation.

Synthesis of Benzofurans via Intramolecular Cyclization

The ortho-hydroxyl group provides a powerful handle for subsequent transformations. One of the most elegant applications is in the synthesis of the benzofuran scaffold, a privileged structure in medicinal chemistry.[11][12] This can be achieved through a palladium-catalyzed intramolecular O-arylation (a type of Buchwald-Hartwig amination using an oxygen nucleophile).

Detailed Protocol: Tandem Suzuki/Intramolecular O-Arylation

-

Initial Coupling: Perform a Suzuki-Miyaura coupling between 3-bromo-2-hydroxyphenylboronic acid and a vinyl halide (e.g., (Z)-1,2-dichloroethene) under standard conditions to form an intermediate ortho-hydroxystilbene derivative.

-

Cyclization Setup: After the initial coupling, the intermediate can sometimes be cyclized in a one-pot fashion. Alternatively, isolate the intermediate and subject it to new reaction conditions.

-

Cyclization Conditions: Add a suitable catalyst system for C-O bond formation (e.g., Pd(OAc)₂, a strong base like K₃PO₄, and a specialized ligand like SPhos or XPhos) in a high-boiling solvent like toluene or dioxane.[13]

-

Heating: Heat the mixture to 100-120 °C and monitor for the formation of the benzofuran product.

-

Work-up and Purification: Perform a standard aqueous work-up and purify by column chromatography to isolate the desired benzofuran.

Causality Behind Choices:

-

Vinyl Halide Partner: Coupling with a vinyl halide installs the necessary second point of attachment for the cyclization.

-

Strong Base for C-O Coupling: The pKa of the phenolic proton requires a stronger base than is typically used for the initial Suzuki coupling to generate the phenoxide nucleophile needed for the intramolecular cyclization step.

Part 4: Relevance in Drug Discovery and Materials Science

The synthetic utility of 3-bromo-2-hydroxyphenylboronic acid translates directly to its importance in applied research fields.

-

Medicinal Chemistry: Boronic acids and their derivatives are increasingly recognized as important pharmacophores and intermediates.[14][15] The biaryl and benzofuran motifs accessible from this reagent are present in a vast number of bioactive natural products and synthetic drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][12][14] This building block allows for the rapid generation of compound libraries for high-throughput screening and lead optimization campaigns.

-

Materials Science: The compound can be used to synthesize conjugated organic materials and polymers.[1] The resulting biaryl structures can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, where their electronic properties can be fine-tuned through further substitution.

Part 5: Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the reagent.

Safety Profile

While a specific, comprehensive safety data sheet (SDS) for this exact compound can be sourced from suppliers, data from closely related phenylboronic acids and bromo-hydroxy aromatics suggest the following GHS classifications.[16][17][18][19]

| Hazard Class | Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling.[16]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended to prevent degradation via oxidation or dehydration, which can lead to the formation of boroxine anhydrides.[4]

Conclusion

3-Bromo-2-hydroxyphenylboronic acid is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its unique trifunctional nature—a boronic acid for coupling, a bromine for further functionalization, and a hydroxyl group for intramolecular cyclization or property modulation—provides chemists with multiple avenues for creating complex and valuable molecules. By understanding its fundamental properties and the rationale behind its synthetic applications, researchers in drug discovery and materials science can fully leverage its potential to accelerate innovation.

References

-

PubChem. 3-Bromo-2-hydroxyphenyl boronic acid | C6H6BBrO3 | CID 21917370. National Center for Biotechnology Information. Available at: [Link]

-

Lead Sciences. (3-Bromo-2-hydroxyphenyl)boronic acid. Available at: [Link]

-

Woźniak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Available at: [Link]

-

PubChem. (3-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2734318. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

Organic Chemistry Portal. Synthesis of Benzofurans. Available at: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

PubChem. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927. National Center for Biotechnology Information. Available at: [Link]

-

Singh, G., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

ResearchGate. Reactions for Suzuki-Miyaura cross coupling of 11a. (Example protocol). Available at: [Link]

-

Yang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540. Available at: [Link]

-

Dąbrowska, E., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2346. Available at: [Link]

-

San Diego State University. 11B NMR Chemical Shifts. Available at: [Link]

-

Organic Syntheses. Potassium Naphthalen-1-yltrifluoroborate. (Example of boronic acid handling). Available at: [Link]

-

Das, B. C., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(11), 1546. Available at: [Link]

-

European Chemicals Agency (ECHA). Substance Information. Available at: [Link]

-

Biological Magnetic Resonance Bank. 3-(2-Hydroxyphenyl)propionic Acid. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

CAS Common Chemistry. 3-Hydroxy-5-methyl-2-hexanone. (Example of CAS entry). Available at: [Link]

-

LookChem. Cas 73038-25-2,Poly(oxy-1,2-ethanediyl), .alpha.. Available at: [Link]

-

Semantic Scholar. Design and discovery of boronic acid drugs. Available at: [Link]

-

Dias, S. R. A., & Bateira, D. M. F. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5375. Available at: [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

- Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

ChemSrc. 73038-25-2 | Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-, phosphate. Available at: [Link]

Sources

- 1. Buy 3-Bromo-2-hydroxyphenyl boronic acid | 89488-24-4 [smolecule.com]

- 2. 3-Bromo-2-hydroxyphenyl boronic acid | C6H6BBrO3 | CID 21917370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (3-Bromo-2-hydroxyphenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 12. scienceopen.com [scienceopen.com]

- 13. Benzofuran synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of 3-Bromo-2-hydroxyphenyl Boronic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-2-hydroxyphenyl boronic acid (CAS No. 89488-24-4), a versatile building block in organic synthesis and medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction

3-Bromo-2-hydroxyphenyl boronic acid, with the chemical formula C₆H₆BBrO₃ and a molecular weight of 216.83 g/mol , is a key intermediate in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Its unique trifunctional nature, possessing a boronic acid moiety, a hydroxyl group, and a bromine atom on the phenyl ring, makes it a valuable synthon for the construction of complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity prior to its use in sensitive applications. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, and FT-IR spectra, providing a detailed interpretation of its key features.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 3-Bromo-2-hydroxyphenyl boronic acid dictates its spectroscopic signatures. The interplay of the electron-donating hydroxyl group and the electron-withdrawing bromine atom and boronic acid group creates a distinct electronic environment on the aromatic ring, which is reflected in the chemical shifts and coupling patterns observed in its NMR spectra. Similarly, the vibrational modes of the various functional groups give rise to a characteristic infrared spectrum.

Caption: Molecular structure of 3-Bromo-2-hydroxyphenyl boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromo-2-hydroxyphenyl boronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromo-2-hydroxyphenyl boronic acid is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid and the phenol group.

Table 1: Summary of Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.8 - 8.2 | m | 3H | Aromatic protons (H4, H5, H6) |

| 4.0 - 6.0 | br s | 2H | B(OH)₂ |

| ~9.0 - 10.0 | br s | 1H | Ar-OH |

Note: Predicted values are based on typical ranges for similar compounds and may vary depending on the solvent and concentration.

Interpretation:

-

Aromatic Region (δ 6.8 - 8.2 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting (multiplet, m). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the three different substituents.

-

Boronic Acid Protons (δ 4.0 - 6.0 ppm): The two hydroxyl protons of the boronic acid group typically appear as a broad singlet (br s).[1] The broadness is due to chemical exchange with residual water and quadrupole broadening from the adjacent boron nucleus.

-

Phenolic Proton (δ ~9.0 - 10.0 ppm): The phenolic hydroxyl proton is expected to be downfield due to deshielding effects and potential intramolecular hydrogen bonding with the boronic acid group. This signal is also often broad.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Summary of Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 155 - 160 | C-OH |

| 136 - 142 | C-B |

| 130 - 135 | C-H (aromatic) |

| 120 - 125 | C-H (aromatic) |

| 115 - 120 | C-Br |

| 110 - 115 | C-H (aromatic) |

Note: Predicted values are based on typical ranges for similar compounds and may vary depending on the solvent and concentration. The carbon attached to the boronic acid group typically appears around 136-142 ppm.[1]

Interpretation:

The six aromatic carbons will give rise to six distinct signals in the ¹³C NMR spectrum. The carbon attached to the electronegative oxygen atom (C-OH) will be the most downfield. The carbon bearing the boronic acid group (C-B) is also significantly deshielded.[1] The carbon attached to the bromine atom (C-Br) will be upfield relative to the other substituted carbons due to the "heavy atom effect". The remaining three aromatic C-H carbons will have chemical shifts determined by their position relative to the substituents.

¹¹B NMR Spectroscopy

¹¹B NMR is a specialized technique that is highly sensitive to the coordination environment of the boron atom. For 3-Bromo-2-hydroxyphenyl boronic acid, a broad resonance is expected in the range of 28-32 ppm , which is characteristic of a trigonal planar (sp²) boron environment in a boronic acid.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3600 | Sharp, weak | Free O-H stretch |

| 3200 - 3400 | Broad, strong | Hydrogen-bonded O-H stretch (inter- and intramolecular) |

| 1340 - 1380 | Strong | B-O asymmetric stretch |

| 1240 - 1280 | Medium | B-C stretch |

| ~1600, ~1470 | Medium | C=C aromatic ring stretch |

| ~1100 | Medium | C-O stretch (phenol) |

| ~1020 | Medium | C-Br stretch |

Interpretation:

-

O-H Stretching Region (3200-3600 cm⁻¹): The presence of both a phenolic hydroxyl and two boronic acid hydroxyl groups leads to a complex O-H stretching region. A broad, strong band between 3200 and 3400 cm⁻¹ is indicative of intermolecular and potentially intramolecular hydrogen bonding.[1] A weaker, sharper peak may be observed around 3500-3600 cm⁻¹ for the free O-H stretch.[1]

-

B-O and B-C Stretching (1240-1380 cm⁻¹): The strong absorption in the 1340-1380 cm⁻¹ range is a characteristic feature of the asymmetric B-O stretching vibration in boronic acids.[1] The B-C stretching vibration is typically observed in the 1240-1280 cm⁻¹ region.[1]

-

Aromatic and Other Vibrations: The characteristic C=C stretching vibrations of the aromatic ring are expected around 1600 and 1470 cm⁻¹. The C-O stretching of the phenolic group and the C-Br stretch will also be present at their respective characteristic frequencies.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and FT-IR spectra for 3-Bromo-2-hydroxyphenyl boronic acid.

NMR Spectroscopy Protocol

Caption: A generalized workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice for boronic acids as it can solubilize the compound and its exchangeable protons (OH) are less likely to interfere with the aromatic signals compared to D₂O. Chloroform-d (CDCl₃) can also be used, but solubility may be a concern.

-

Concentration: A moderate concentration is chosen to ensure a good signal-to-noise ratio without causing significant line broadening due to aggregation.

-

¹¹B NMR: Due to the quadrupolar nature of the ¹¹B nucleus, spectra are often acquired with a wider spectral window and without proton decoupling to observe the characteristic broad signals.

FT-IR Spectroscopy Protocol

Sources

Stability and Storage of 3-Bromo-2-hydroxyphenyl boronic acid: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-hydroxyphenyl boronic acid is a versatile reagent in modern synthetic and medicinal chemistry, prized for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1] However, the utility of this and other arylboronic acids is fundamentally dependent on their chemical integrity. As a class of compounds, boronic acids are susceptible to several degradation pathways that can compromise experimental reproducibility and the purity of final products. This guide provides a detailed examination of the factors governing the stability of 3-Bromo-2-hydroxyphenyl boronic acid, offering field-proven protocols for its optimal storage, handling, and analytical assessment. We will delve into the specific influence of its unique ortho-hydroxyl and meta-bromo substituents on its degradation profile and provide actionable strategies to mitigate decomposition.

Chemical Profile and Intrinsic Properties of 3-Bromo-2-hydroxyphenyl boronic acid

Understanding the stability of 3-Bromo-2-hydroxyphenyl boronic acid (CAS No: 89488-24-4) begins with its unique molecular structure.[2][3] The boronic acid functional group, -B(OH)₂, is a mild Lewis acid, and its reactivity is significantly modulated by the electronic and steric effects of the substituents on the phenyl ring.[4] In this case, two substituents are critical:

-

Ortho-hydroxyl group (-OH): Positioned directly adjacent to the boronic acid, this group is pivotal. Its proximity allows for potential intramolecular hydrogen bonding with one of the boronic acid hydroxyls.[5] This interaction can influence the conformation and electronic density around the boron center, potentially enhancing stability against certain degradation pathways.[6]

-

Meta-bromo group (-Br): As an electron-withdrawing group, the bromine atom increases the Lewis acidity of the boron center.[7] This heightened acidity can influence the equilibrium of boronate ester formation and the susceptibility to nucleophilic attack, a key step in some degradation processes.

These features distinguish its stability profile from that of simpler arylboronic acids like phenylboronic acid.

Key Degradation Pathways

Arylboronic acids are primarily susceptible to three main degradation pathways. The unique substitution pattern of 3-Bromo-2-hydroxyphenyl boronic acid influences the kinetics of each.

Oxidative Deboronation

This is a significant degradation route, particularly in biological or oxygen-rich environments.[6] The carbon-boron bond is cleaved and replaced by a carbon-oxygen bond, converting the boronic acid into the corresponding phenol (3-Bromo-2-hydroxyphenol) and boric acid.[6] This process is often mediated by reactive oxygen species (ROS) like hydrogen peroxide.[8]

-

Mechanism Insight: The reaction proceeds via nucleophilic attack of an oxidant on the empty p-orbital of the boron atom, followed by rearrangement.[6] The presence of an ortho-hydroxyl group may offer some protection by coordinating with the boron, thereby diminishing the electron density donation required to stabilize the rate-limiting transition state of oxidation.[6][9]

Protodeboronation (Hydrolytic C-B Bond Cleavage)

Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding 2-bromophenol. This reaction is highly dependent on pH and is a common issue in aqueous reaction media.[10] Both acidic and basic conditions can catalyze this decomposition.

Dehydration to Boroxines

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine. This process is reversible upon the addition of water. While boroxine formation removes the active monomeric boronic acid from the system, it is generally a stable form for storage and does not represent irreversible degradation.

Below is a diagram illustrating these primary degradation pathways.

Caption: Key degradation routes for 3-Bromo-2-hydroxyphenyl boronic acid.

Factors Influencing Stability

Effect of pH

The pH of the environment is a critical determinant of boronic acid stability. In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral boronate form (sp³ hybridized boron). The pKa of this equilibrium is crucial. For many arylboronic acids, protodeboronation is slowest around pH 5. The electron-withdrawing nature of the bromo- and hydroxyl- substituents on 3-Bromo-2-hydroxyphenyl boronic acid likely lowers its pKa compared to unsubstituted phenylboronic acid.

Caption: Equilibrium between trigonal and tetrahedral forms of boronic acid.

Effect of Temperature and Light

As with most chemical reagents, elevated temperatures accelerate degradation rates. For long-term storage, refrigeration is highly recommended. Some boronic acids can also be sensitive to light, which can promote oxidative degradation. Storing the material in amber vials or in the dark is a prudent measure.

Effect of Moisture and Atmosphere

Moisture is a direct reactant in protodeboronation and can facilitate the reversible formation of boroxines. Oxygen in the atmosphere is the primary culprit for oxidative deboronation. The combined presence of moisture and oxygen can be particularly detrimental. Therefore, storage under a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard for preserving purity.

Recommended Storage and Handling Protocols

Based on the principles outlined above and data from suppliers of analogous compounds, the following protocols are recommended to ensure the long-term stability and integrity of 3-Bromo-2-hydroxyphenyl boronic acid.

Long-Term Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Slows the rate of all degradation pathways. Avoids freezing, which can introduce moisture through condensation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative deboronation by excluding atmospheric oxygen. |

| Moisture | Store in a desiccator or dry box. | Prevents protodeboronation and boroxine formation. |

| Light | Store in an amber vial or in the dark. | Minimizes potential photodegradation. |

| Container | Tightly sealed vial with a PTFE-lined cap. | Provides a robust barrier against moisture and air ingress.[11] |

Laboratory Handling: A Self-Validating Workflow

To maintain the integrity of the reagent during experimental use, follow this workflow:

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Atmosphere Handling: If possible, weigh and handle the solid inside a glovebox or glove bag under an inert atmosphere.

-

Minimal Exposure: If a glovebox is unavailable, open the container for the shortest possible time. Quickly weigh the desired amount and immediately reseal the container tightly. Purge the headspace of the stock bottle with an inert gas before storage.

-

Solvent Choice: When preparing solutions, use anhydrous solvents if the subsequent reaction chemistry allows. If using aqueous solutions, prepare them fresh just before use and consider buffering the solution to an appropriate pH if stability is a concern.

Analytical Methods for Stability Assessment

Regularly assessing the purity of boronic acids is crucial for reliable and reproducible research. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method, but it is fraught with challenges due to the potential for on-column degradation.

Protocol: Purity Assessment by RP-HPLC

This protocol is designed to minimize the risk of hydrolytic degradation during analysis.

Objective: To determine the purity of 3-Bromo-2-hydroxyphenyl boronic acid and quantify key degradation products like 2-bromophenol.

Materials:

-

HPLC system with PDA or UV detector

-

Reversed-phase C18 column (low silanol activity is preferred to reduce hydrolysis)[12]

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (optional, for low pH) or Ammonium Hydroxide (optional, for high pH)

-

Anhydrous, aprotic diluent (e.g., ACN or THF)

Methodology:

-

Sample Preparation (Critical Step):

-

Prepare a stock solution of the boronic acid at ~1 mg/mL in an anhydrous, aprotic diluent like ACN.[13] Avoid using aqueous or protic solvents like methanol for the stock solution, as they can promote degradation before injection.[13]

-

Perform serial dilutions to the desired working concentration (e.g., 0.1 mg/mL) using the same aprotic diluent.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., XSelect Premier, Waters)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 3-5 µL

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes. This must be optimized.

-

-

Execution and Rationale:

-

Initial Screening: It is often beneficial to screen both low pH (e.g., with 0.1% formic acid) and high pH (e.g., with 10 mM ammonium hydroxide) mobile phases. The retention and stability of the boronic acid can vary significantly. Low pH often provides better retention for the neutral boronic acid form.

-

Analysis: Inject the sample and standards (if available) for the expected impurities (e.g., 2-bromophenol).

-

Interpretation: The boronic acid should appear as the main peak. The protodeboronation product (2-bromophenol) will be more nonpolar and thus have a longer retention time. The oxidative degradation product (3-Bromo-2-hydroxyphenol) will have a polarity similar to the starting material. Purity is calculated based on the area percent of the main peak relative to all other peaks.

-

Trustworthiness Check: The use of an aprotic diluent is a self-validating step. If the sample degrades significantly in the vial before injection, the method is invalid. By minimizing pre-analysis degradation, one can be more confident that observed impurities are from the solid sample or on-column effects.

References

-

Hydrolytic Stability of Hydroxyphenyl Boronic Acids(HPBAs) and Employment of Poly(HPBAs) for Voltammetric Determination of Fluoride Levels in Dental Formulations and Beverages; Significance of Raw DPV Data for Chemometric Discrimination. ResearchGate. [Link]

-

Structural and Stability Studies of a Series of para-Phenylenediboronic and para-Hydroxyphenylboronic Acid Cocrystals with Selected Aromatic N-Oxides. Crystal Growth & Design - ACS Publications. [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

-

Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PMC - NIH. [Link]

-

17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

-

On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC - NIH. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - NIH. [Link]

-

3-Bromo-2-hydroxyphenyl boronic acid | C6H6BBrO3 | CID 21917370. PubChem. [Link]

-

ortho‐Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology. ResearchGate. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

-

Intramolecular interactions in ortho-methoxyalkylphenylboronic acids and their catechol esters. PubMed. [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

-

Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. Global NEST Journal. [Link]

-

Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. [Link]

-

A theoretical model to study the interaction between boronic acids and insulin. ChemRxiv. [Link]

-

A solid-state (11)b NMR and computational study of boron electric field gradient and chemical shift tensors in boronic acids and boronic esters. PubMed. [Link]

-

A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ResearchGate. [Link]

-

4-Hydroxyphenylboronic acid, >=95.0%. SLS. [Link]

-

Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. [Link]

-

Molecular Interactions. Cambridge MedChem Consulting. [Link]

Sources

- 1. Buy 3-Bromo-2-hydroxyphenyl boronic acid | 89488-24-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 3-Bromo-2-hydroxyphenyl boronic acid | C6H6BBrO3 | CID 21917370 - PubChem [pubchem.ncbi.nlm.nih.gov]